1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Overview
Description
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is an aromatic compound with the molecular formula C13H8Cl2FNO3 It is characterized by the presence of two chlorine atoms, a fluorophenyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene can be achieved through several methods. One common approach involves the reaction of 1,5-dichloro-2-nitrobenzene with 3-fluorobenzyl alcohol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Potassium permanganate in an aqueous medium is often employed for oxidizing the methoxy group.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Reduction: The major product is 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-aminobenzene.
Oxidation: The major product is 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-carboxybenzene.
Scientific Research Applications
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene involves its interaction with specific molecular targets and pathways The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2-methoxy-4-nitrobenzene: Lacks the fluorophenyl group, which may affect its reactivity and biological activity.
2,4-Dichloro-1-(3-fluorophenyl)-5-nitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical properties and applications.
1,5-Dichloro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene: Similar but with the fluorine atom in a different position on the phenyl ring, which can influence its chemical behavior.
Uniqueness
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO3/c14-10-5-11(15)13(6-12(10)17(18)19)20-7-8-2-1-3-9(16)4-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIJIPHPRSBSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192335 | |
Record name | Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708126-05-9 | |
Record name | Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708126-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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